5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-amine
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Overview
Description
5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a 4-chlorophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with ethyl isocyanate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ethyl group and 4-chlorophenyl substitution make it a versatile scaffold for further functionalization and exploration in various research fields .
Properties
CAS No. |
918801-65-7 |
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Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-ethylimidazol-2-amine |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H2,13,14) |
InChI Key |
GKEVITJVOSSUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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